molecular formula C72H116N20O1 B610925 Sor-C13 CAS No. 1187852-48-7

Sor-C13

Número de catálogo B610925
Número CAS: 1187852-48-7
Peso molecular: 1565.841
Clave InChI: LGANPTNILMNMES-TVNHODDRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SOR-C13 is an inhibitor of transient receptor potential cation channel vanilloid family member 6 (TRPV6, CaT1 or CATL) with potential antineoplastic activity. TRPV6 calcium channel inhibitor SOR-C13 binds to TRPV6 and prevents the influx of calcium ions into TRPV6-expressing tumor cells. This inhibits the activation of nuclear factor of activated T-cell (NFAT) transcription complex which may result in an inhibition of calcium-dependent cancer cell proliferation and an induction of apoptosis in tumor cells overexpressing TRPV6.

Aplicaciones Científicas De Investigación

Mechanism of Action in Cancer Treatment

SOR-C13, a peptide derived from soricidin, has been studied for its potential in treating epithelially-derived cancers. It specifically targets and inhibits the TRPV6 calcium channel, known as an oncochannel, which is over-expressed in various cancers such as breast, ovarian, and prostate cancer. Over-expression of TRPV6 is associated with poor prognosis due to its role in facilitating calcium influx into cells, activating processes that contribute to oncogenesis. Research shows that SOR-C13 can significantly inhibit NFAT activation, a gene transcription factor involved in multiple oncogenic processes. This suggests its potential as a first-in-class drug for the treatment of solid tumors (Rice et al., 2018).

In Vivo Efficacy and Tumor Targeting

In vivo studies using xenograft models and fluorescent imaging have demonstrated the efficacy of SOR-C13 in a range of epithelial tumors. Furthermore, studies have shown that SOR-C13 accumulates preferentially at tumor sites, indicating its potential for targeted cancer therapy. Specific binding and internalization of SOR-C13 in cancer cells with high TRPV6 expression were observed, highlighting its specificity for TRPV6-expressing cancer cells (Davey et al., 2016).

Diagnostic Potential in Imaging

Research has also explored the diagnostic potential of SOR-C13. Molecular imaging methods have shown that SOR-C13 and related peptides can target tumor sites in animal models, suggesting applications in diagnosing various carcinomas, including ovarian, breast, thyroid, prostate, and certain leukemias and lymphomas (Bowen et al., 2013).

Preclinical and Clinical Trial Insights

SOR-C13 has completed a Phase I clinical trial for the treatment of epithelial-derived cancers. The trial focused on the safety, tolerability, pharmacokinetics, and efficacy of SOR-C13, suggesting its potential as a safe and effective treatment option. The study also provided insights into the dose-response relationship and pharmacodynamic effects of SOR-C13 in patients with advanced solid tumors (Fu et al., 2017).

Propiedades

Número CAS

1187852-48-7

Nombre del producto

Sor-C13

Fórmula molecular

C72H116N20O1

Peso molecular

1565.841

Nombre IUPAC

L-Arginine, L-lysyl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-prolyl-

InChI

InChI=1S/C72H116N20O19/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1

Clave InChI

LGANPTNILMNMES-TVNHODDRSA-N

SMILES

N=C(N)NCCC[C@@H](C(O)=O)NC([C@H]1N(C([C@H](CC(C)C)NC([C@H](CC(O)=O)NC([C@H](C(C)C)NC([C@H](CCCCN)NC([C@H](CO)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H](CC(C)C)NC([C@H](CC4=CC=CC=C4)NC([C@H](CCC(O)=O)NC([C@H](CCCCN)N)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)CCC1)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SOR-C13;  SOR-C-13;  SOR-C 13;  SORC13;  SORC-13;  SORC 13; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.